2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile
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Overview
Description
2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.1 g/mol . It is also known by its IUPAC name, 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]malononitrile . This compound is characterized by its solid physical form and a melting point range of 226-228°C .
Preparation Methods
The synthesis of 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile involves the reaction of 2,4-dichlorophenol with ethyl cyanoacetate in the presence of a base to form an intermediate product. This intermediate is then reacted with ammonia to yield the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific cellular processes .
Comparison with Similar Compounds
2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile can be compared with other similar compounds, such as:
2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]malononitrile: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]acetonitrile: Another structurally related compound with variations in the nitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-1-2-11(9(13)3-8)17-6-10(16)7(4-14)5-15/h1-3H,6,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPKPPSEUFNONC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377186 |
Source
|
Record name | 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338417-66-6 |
Source
|
Record name | 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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